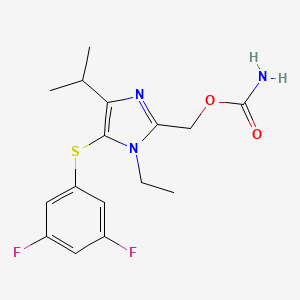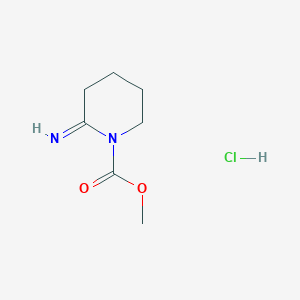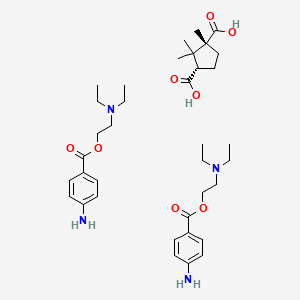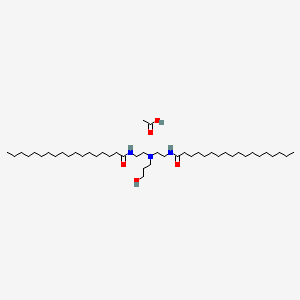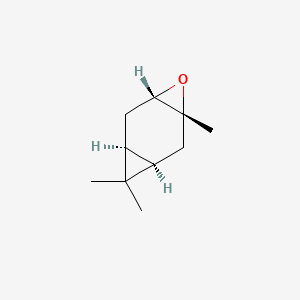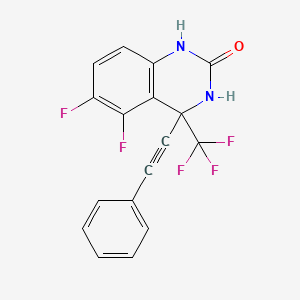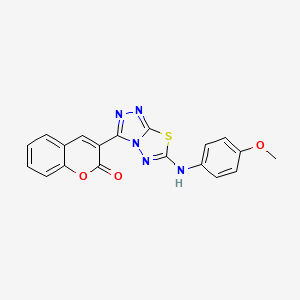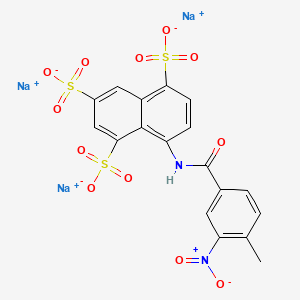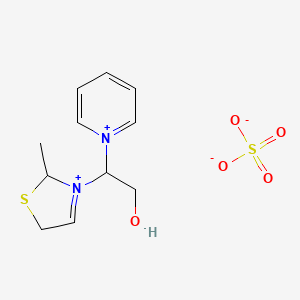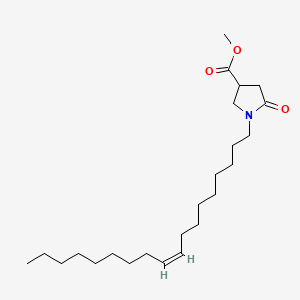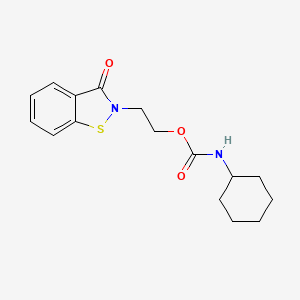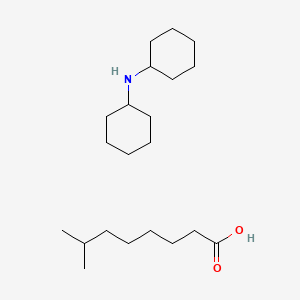
Einecs 299-089-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 299-089-9, also known as 2,4,6-trimethylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is an aromatic compound with the molecular formula C9H12O. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts such as sulfuric acid or zeolites is common to facilitate the alkylation process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the production of antioxidants, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
2,4,6-trimethylphenol can be compared with other similar compounds such as:
Phenol: Lacks the methyl groups, making it less hydrophobic and less reactive in certain substitution reactions.
2,4-dimethylphenol: Has one less methyl group, affecting its chemical reactivity and physical properties.
2,6-dimethylphenol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of 2,4,6-trimethylphenol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
93843-11-9 |
|---|---|
Molecular Formula |
C21H41NO2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;7-methyloctanoic acid |
InChI |
InChI=1S/C12H23N.C9H18O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2)6-4-3-5-7-9(10)11/h11-13H,1-10H2;8H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
GTZIVHNZAXGICM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


